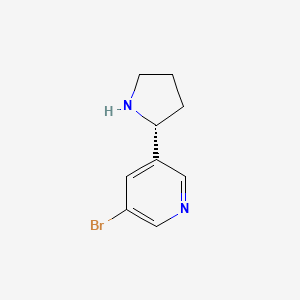
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine
Descripción general
Descripción
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with a bromine atom at the 3rd position and a pyrrolidin-2-yl group at the 5th position.
Aplicaciones Científicas De Investigación
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (sar) of the studied compounds .
Análisis Bioquímico
Biochemical Properties
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity . Additionally, this compound may interact with proteins involved in signal transduction pathways, altering their conformation and function .
Cellular Effects
The effects of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine involves its binding interactions with biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity . Additionally, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may interact with transcription factors, influencing gene expression by modulating their binding to DNA . These interactions can lead to changes in cellular function and overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, depending on its stability and degradation rate .
Dosage Effects in Animal Models
The effects of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways . At higher doses, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are observed, where the compound’s activity changes significantly with varying dosages .
Metabolic Pathways
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Understanding the metabolic pathways of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine is crucial for predicting its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may localize to specific compartments, influencing its accumulation and activity . The distribution of this compound within tissues also determines its overall biological effects .
Subcellular Localization
The subcellular localization of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine within subcellular structures can influence its interactions with biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine typically involves the bromination of 3-(pyrrolidin-2-yl)pyridine. One common method is the reaction of 3-(pyrrolidin-2-yl)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The pyrrolidin-2-yl group can undergo oxidation to form corresponding pyrrolidones or reduction to form pyrrolidines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of pyrrolidones.
Reduction: Formation of pyrrolidines.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(pyrrolidin-2-yl)pyridine: Lacks the bromine atom, leading to different reactivity and applications.
(S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine: The enantiomer of the ®-form, with potentially different biological activities and interactions.
3-Bromo-5-(pyrrolidin-2-yl)pyridine: The racemic mixture, containing both ®- and (S)-enantiomers.
Uniqueness
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its (S)-enantiomer or racemic mixture . This enantiomeric purity is crucial for applications requiring specific stereochemistry .
Propiedades
IUPAC Name |
3-bromo-5-[(2R)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQHGHGEPQGOO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427570 | |
| Record name | 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83023-56-7 | |
| Record name | 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


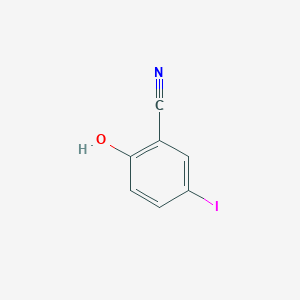

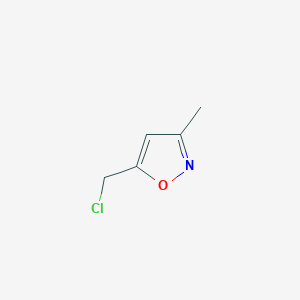
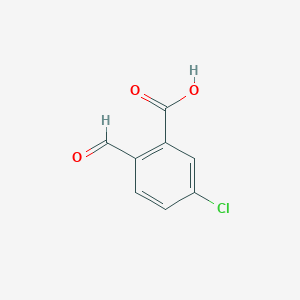


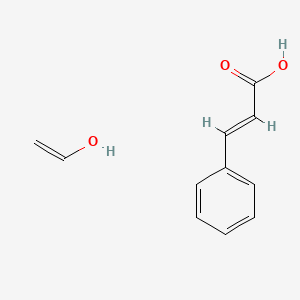
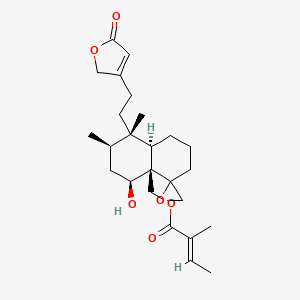
![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)
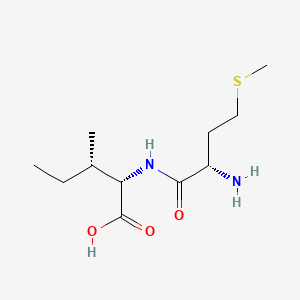
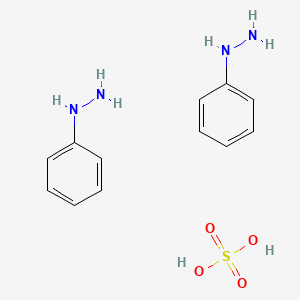
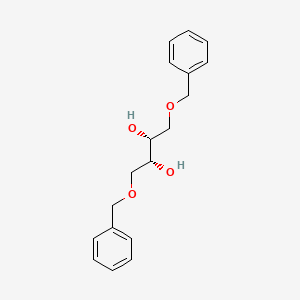

![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)
